trans-2-Octène-1-ol

Vue d'ensemble

Description

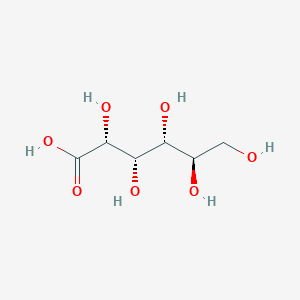

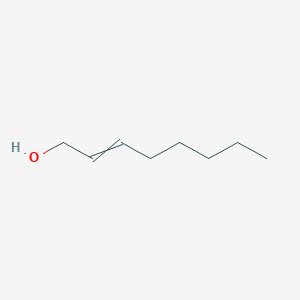

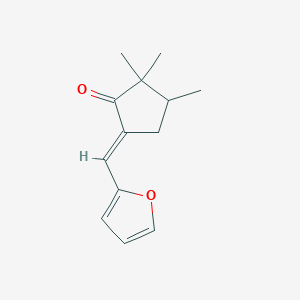

trans-2-Octen-1-Ol: is an organic compound with the molecular formula C8H16O . It is a colorless to almost colorless clear liquid with a characteristic odor. The compound is part of the family of unsaturated alcohols and is commonly used in the flavor and fragrance industry due to its pleasant aroma. Its structure consists of an eight-carbon chain with a double bond between the second and third carbon atoms and a hydroxyl group attached to the first carbon atom.

Applications De Recherche Scientifique

Chemistry: trans-2-Octen-1-Ol is used as a building block in organic synthesis. It serves as an intermediate in the production of various chemicals, including fragrances, flavors, and pharmaceuticals.

Biology: In biological research, trans-2-Octen-1-Ol is used to study the effects of unsaturated alcohols on cellular processes. It is also employed in the development of biosensors and other analytical tools.

Medicine: The compound has potential applications in medicine due to its antimicrobial properties. It is being investigated for its ability to inhibit the growth of certain bacteria and fungi.

Industry: trans-2-Octen-1-Ol is widely used in the flavor and fragrance industry to impart a fresh, green, and slightly floral aroma to various products, including perfumes, soaps, and detergents.

Mécanisme D'action

Target of Action

Trans-2-Octen-1-Ol, also known as (E)-2-Octen-1-ol, is primarily used as a flavor and fragrance agent . It is known for its green type odor and fatty type flavor . .

Result of Action

Trans-2-Octen-1-Ol imparts a distinct flavor and fragrance in various applications, contributing to the sensory attributes of products . It is found naturally in several foods and beverages, including apple, bilberry, guava, orange, melon, peas, potato, chicken, cognac, rum, and mushroom .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Hydroformylation of 1-Octene: One of the common methods to synthesize trans-2-Octen-1-Ol is through the hydroformylation of 1-octene, followed by hydrogenation. The hydroformylation reaction involves the addition of a formyl group (CHO) to the double bond of 1-octene in the presence of a rhodium or cobalt catalyst, carbon monoxide, and hydrogen. The resulting aldehyde is then hydrogenated to form trans-2-Octen-1-Ol.

Aldol Condensation: Another method involves the aldol condensation of butanal (butyraldehyde) to form 2-octenal, which is then hydrogenated to produce trans-2-Octen-1-Ol.

Industrial Production Methods: In industrial settings, trans-2-Octen-1-Ol is often produced through the hydroformylation process due to its efficiency and scalability. The reaction conditions typically involve high pressures and temperatures, along with the use of a suitable catalyst to ensure high yields and selectivity.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: trans-2-Octen-1-Ol can undergo oxidation reactions to form corresponding aldehydes and carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to form saturated alcohols. For example, catalytic hydrogenation using palladium on carbon (Pd/C) can convert trans-2-Octen-1-Ol to 2-octanol.

Substitution: The hydroxyl group in trans-2-Octen-1-Ol can be substituted with other functional groups through nucleophilic substitution reactions. For instance, reacting with thionyl chloride (SOCl2) can replace the hydroxyl group with a chlorine atom, forming trans-2-octenyl chloride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4), and other reducing agents.

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3), and other halogenating agents.

Major Products Formed:

Oxidation: 2-octenal, octanoic acid.

Reduction: 2-octanol.

Substitution: trans-2-octenyl chloride.

Comparaison Avec Des Composés Similaires

cis-2-Octen-1-Ol: Similar to trans-2-Octen-1-Ol but with a different geometric configuration around the double bond.

1-Octen-3-Ol: An isomer with the hydroxyl group on the third carbon atom and a double bond between the first and second carbon atoms.

trans-2-Hexen-1-Ol: A shorter chain analog with a six-carbon chain and similar functional groups.

Uniqueness: trans-2-Octen-1-Ol is unique due to its specific geometric configuration, which imparts distinct physical and chemical properties. Its longer carbon chain compared to trans-2-Hexen-1-Ol provides different solubility and volatility characteristics, making it suitable for specific applications in the flavor and fragrance industry.

Propriétés

Numéro CAS |

18409-17-1 |

|---|---|

Formule moléculaire |

C8H16O |

Poids moléculaire |

128.21 g/mol |

Nom IUPAC |

oct-2-en-1-ol |

InChI |

InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h6-7,9H,2-5,8H2,1H3 |

Clé InChI |

AYQPVPFZWIQERS-UHFFFAOYSA-N |

SMILES |

CCCCCC=CCO |

SMILES isomérique |

CCCCC/C=C/CO |

SMILES canonique |

CCCCCC=CCO |

Densité |

0.847-0.853 |

Key on ui other cas no. |

22104-78-5 18409-17-1 |

Description physique |

Clear colourless liquid; Meaty, roasted aroma |

Pictogrammes |

Irritant |

Solubilité |

Soluble in hexane, triacetin; Insoluble in water Soluble (in ethanol) |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the sensory significance of trans-2-octen-1-ol in food?

A: trans-2-Octen-1-ol significantly contributes to the aroma profile of various foods. In strawberries, for example, it has been identified as a characteristic aroma marker, alongside isoamyl butyrate []. In edible mushrooms, its presence, along with other C8 derivatives, contributes to a distinct "mushroom-like" aroma [, ].

Q2: How does the chemical structure of trans-2-octen-1-ol influence its reactivity with ozone?

A: The position of the hydroxyl group (OH) relative to the carbon-carbon double bond (C=C) in trans-2-octen-1-ol significantly influences its ozone degradation rate []. This highlights the importance of structural nuances in atmospheric chemistry and the fate of volatile organic compounds.

Q3: Can you elaborate on the analytical techniques used to quantify trans-2-octen-1-ol in complex matrices like grapes and wine?

A: Researchers have successfully employed headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS) to accurately quantify trans-2-octen-1-ol in grapes and wine []. This optimized method exhibits high sensitivity and reproducibility, making it valuable for analyzing trace amounts of this compound associated with undesirable earthy odors in wine.

Q4: What research exists on identifying volatile compounds in specific geographical locations?

A: Studies have been conducted to establish volatile compound profiles for agricultural products with geographical indication (GI) status. For instance, research has identified trans-2-octen-1-ol and isoamyl butyrate as characteristic aroma markers for Changping strawberries, distinguishing them from strawberries grown in other regions []. This type of research helps define unique flavor profiles associated with specific geographical origins.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B96466.png)